molecular formula C21H14ClNO B15111867 4-(7-Chloro-4-phenylquinolin-2-yl)phenol

4-(7-Chloro-4-phenylquinolin-2-yl)phenol

Cat. No.: B15111867
M. Wt: 331.8 g/mol
InChI Key: GZQQPSHZLTZXSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(7-Chloro-4-phenylquinolin-2-yl)phenol is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a phenol group attached to a quinoline ring system, which is further substituted with a chlorine atom and a phenyl group. The unique structure of this compound makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-Chloro-4-phenylquinolin-2-yl)phenol typically involves multi-step reactions starting from readily available precursors. One common method involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with phenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under mild conditions, usually at room temperature, and yields the desired product with high efficiency .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance production efficiency and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-(7-Chloro-4-phenylquinolin-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(7-Chloro-4-phenylquinolin-2-yl)phenol stands out due to its unique combination of a phenol group and a quinoline ring system, which imparts distinct chemical reactivity and biological activity. Its ability to modulate oxidative stress and neuroinflammation makes it a promising candidate for further research in neurodegenerative diseases and other medical applications .

Properties

Molecular Formula

C21H14ClNO

Molecular Weight

331.8 g/mol

IUPAC Name

4-(7-chloro-4-phenylquinolin-2-yl)phenol

InChI

InChI=1S/C21H14ClNO/c22-16-8-11-18-19(14-4-2-1-3-5-14)13-20(23-21(18)12-16)15-6-9-17(24)10-7-15/h1-13,24H

InChI Key

GZQQPSHZLTZXSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C=CC(=C3)Cl)C4=CC=C(C=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.